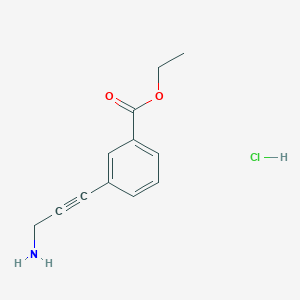
3-iodopyridin-4-di-Boc-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-iodopyridin-4-di-Boc-amine is a chemical compound with the molecular formula C15H21IN2O4 and a molecular weight of 420.25 g/mol . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The compound is characterized by the presence of an iodine atom at the third position and a di-tert-butyl dicarbonate (Boc) protected amine group at the fourth position of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodopyridin-4-di-Boc-amine typically involves the protection of the amine group followed by iodination. One common method is the Boc protection of 3-amino-4-iodopyridine. The reaction involves treating 3-amino-4-iodopyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Boc protection reactions using automated reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
3-iodopyridin-4-di-Boc-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as organometallic compounds (e.g., Grignard reagents) or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) are commonly used.
Deprotection: Acidic reagents like trifluoroacetic acid (TFA) are used to remove the Boc protecting group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.
Deprotected Amine: Removal of the Boc group yields 3-iodopyridin-4-amine.
Scientific Research Applications
3-iodopyridin-4-di-Boc-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-iodopyridin-4-di-Boc-amine primarily involves its reactivity as a protected amine and iodinated pyridine derivative. The Boc protecting group stabilizes the amine, allowing for selective reactions at the iodine position. Upon deprotection, the free amine can participate in various biochemical interactions, potentially targeting specific enzymes or receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-iodopyridine: Similar structure but lacks the Boc protection, making it more reactive in certain conditions.
4-Iodo-3-pyridinamine: Another closely related compound with similar reactivity but different protection groups.
Uniqueness
3-iodopyridin-4-di-Boc-amine is unique due to its dual protection, which provides stability and selectivity in synthetic applications. The Boc groups protect the amine functionality, allowing for controlled reactions at the iodine position, making it a valuable intermediate in complex organic synthesis .
Properties
IUPAC Name |
tert-butyl N-(3-iodopyridin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21IN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)11-7-8-17-9-10(11)16/h7-9H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HREPPKQFXCBYLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=C(C=NC=C1)I)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21IN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-propyl-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2556892.png)

![1'-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2556896.png)

![6-Methyl-N-(2-methylphenyl)-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-amine](/img/structure/B2556898.png)

![N-({1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2556904.png)
![2-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2556905.png)



![N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-naphthamide](/img/structure/B2556911.png)

